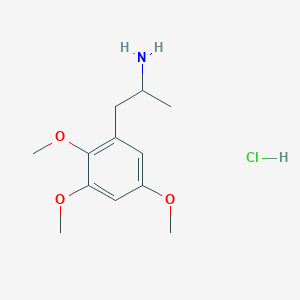
2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride
Vue d'ensemble
Description
2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride, also known as Benzeneethanamine, 2,3,5-trimethoxy-alpha-methyl-, is a compound with the molecular formula C12H20ClNO3 . It is categorized as an amphetamine.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with three methoxy groups and one alpha-methyl-benzeneethanamine group . The compound has a molecular weight of 261.74 g/mol.Applications De Recherche Scientifique
Neurotransmission Effects
- Monoamine Neurotransmission: Studies have demonstrated that phenethylamine derivatives like 2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine influence the re-uptake and release of monoamines (dopamine, serotonin, and norepinephrine) in the brain. This research is pivotal in understanding the interaction of such compounds with central nervous system neurotransmission (Nagai, Nonaka, & Kamimura, 2007).
Chemical Analysis and Detection
- Detection in Biological Samples: High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been utilized to detect and quantify derivatives of 2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine in serum and urine, as shown in a case study involving intoxication (Poklis et al., 2014).
Synthesis and Structural Analysis
- Synthesis of Medical Intermediates: The compound has been studied for its role as a medical intermediate molecule in the synthesis of other compounds, particularly in the context of psychotic and schizophrenic psychosis treatments (Zhimin, 2003).
- Crystallographic Study: X-ray crystallography has been used to study the structure of similar compounds, providing insights into their molecular conformations and potential pharmaceutical applications (Horn et al., 1975).
Pharmacological Research
- Neurochemical Effects: Research has investigated the effects of similar compounds on monoamine levels in the brain, which has implications for understanding their pharmacological effects on conditions like anxiety and migraines (Naplekova et al., 2017).
Material Science and Chemistry
- Polyester Synthesis: The compound has been involved in research related to the synthesis of hyperbranched polyesters, highlighting its potential applications in material science (Wooley et al., 1994).
Mécanisme D'action
Target of Action
The primary targets of 2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride are the 5-HT2 serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia among other neurological processes .
Mode of Action
The compound interacts with its targets by having modest effects on the 5-HT2 serotonin receptors . The pEC50s values are 5.15 and 5.31 for phosphatidyl inositol release through 5-HT2A and 5HT2C, respectively . This interaction results in changes in the serotonin levels in the brain, which can affect mood and perception .
Biochemical Pathways
The affected pathways primarily involve the serotonin system. The compound’s interaction with the 5-HT2 receptors leads to a release of phosphatidyl inositol . This can have downstream effects on various neurological and psychological processes, including mood regulation and perception .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the serotonin system. By interacting with the 5-HT2 receptors, the compound can affect the release of phosphatidyl inositol, leading to changes in mood and perception .
Propriétés
IUPAC Name |
1-(2,3,5-trimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-8(13)5-9-6-10(14-2)7-11(15-3)12(9)16-4;/h6-8H,5,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINZWPVERIRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC(=C1)OC)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342524 | |
| Record name | 2,3,5-Trimethoxyamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5556-74-1 | |
| Record name | 2,3,5-Trimethoxyamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMA-4 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6VW3P463 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



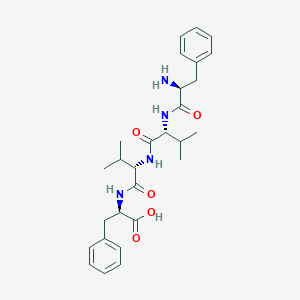

![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)
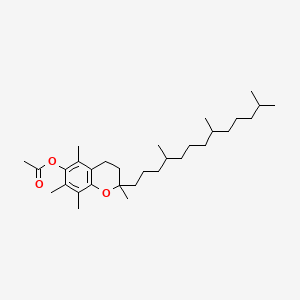
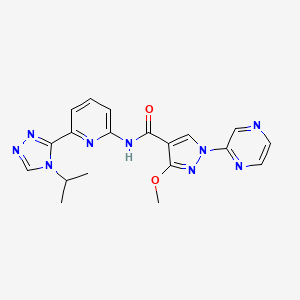

![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)
![N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester](/img/structure/B3025849.png)

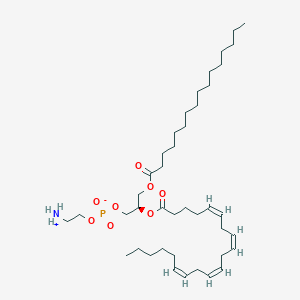
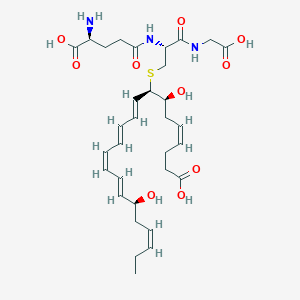
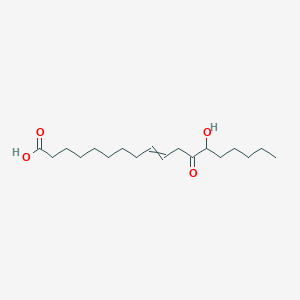
![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)
![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)